molecular formula C22H24ClN5O4S B2670058 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189855-34-2

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2670058
CAS No.: 1189855-34-2
M. Wt: 489.98
InChI Key: ZOEGQTUYVXDAJO-UHFFFAOYSA-N
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Description

3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a high-purity chemical compound designed for research applications. This complex molecule features a 1-methyl-1H-pyrazole-4-carboxamide core that is strategically functionalized with a 3-methoxyphenyl group and a 4-(3-chlorophenyl)piperazine moiety linked via a sulfonyl bridge. This specific architecture, incorporating multiple pharmacologically relevant rings and substituents, suggests potential for investigation in various biochemical pathways. Compounds with piperazine and pyrazole scaffolds are frequently explored in medicinal chemistry for their diverse biological activities. Similarly, N-aryl pyrazole-4-carboxamide derivatives are known to be subjects of scientific interest. This product is provided for research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on identity, purity, and safety data.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-methoxyphenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O4S/c1-26-15-20(21(29)24-17-6-4-8-19(14-17)32-2)22(25-26)33(30,31)28-11-9-27(10-12-28)18-7-3-5-16(23)13-18/h3-8,13-15H,9-12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEGQTUYVXDAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated precursor.

    Sulfonylation: The sulfonyl group is introduced through the reaction of the piperazine derivative with a sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the sulfonylated piperazine derivative with the pyrazole ring, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.

    Biological Research: The compound can be used as a tool to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

Target Compound
  • Core : 1-Methylpyrazole.
  • Key Substituents :
    • Piperazine ring with 3-chlorophenyl at position 3.
    • Sulfonyl linker.
    • 3-Methoxyphenyl carboxamide.
Comparators

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

  • Core : Pyrazole.
  • Key Substituents :
  • 4-Chlorophenyl and 2,4-dichlorophenyl groups.
  • 3-Pyridylmethyl carboxamide. Activity: Cannabinoid CB1 antagonist (IC₅₀ = 0.139 nM) .

3-[4-(3-Methoxyphenyl)piperazin-1-yl]propyl methanesulphonate

  • Core : Piperazine.
  • Key Substituents :
  • 3-Methoxyphenyl on piperazine.
  • Propyl methanesulphonate chain.
    • Synthesis : Prepared via alkylation in acetonitrile with NaOH .

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Core: Pyridazine. Key Substituents:

  • Piperazine with 4-chlorophenoxypropyl group. Activity: Anti-bacterial and anti-viral properties .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Piperazine Substitutions: 3-Chlorophenyl (target compound) vs. Methoxy groups (e.g., 3-methoxyphenyl in target vs. 3-pyridylmethyl in ): Electron-donating methoxy could alter pharmacokinetics (e.g., solubility).
  • Heterocycle Impact :

    • Pyrazole vs. pyridazine: Pyridazines offer diverse hydrogen-bonding sites, favoring antimicrobial activity, whereas pyrazoles are privileged scaffolds in CNS-targeting agents .

Biological Activity

The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has been the focus of various studies due to its potential pharmacological applications. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C22H26ClN5O3S
  • Molecular Weight : 492.0 g/mol
  • CAS Number : 1185151-85-2
PropertyValue
Molecular FormulaC22H26ClN5O3S
Molecular Weight492.0 g/mol
CAS Number1185151-85-2
IUPAC Name3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methylpyrazole-4-carboxamide

The compound acts primarily as a serotonergic antagonist , binding to serotonin receptors without activating them, which inhibits the actions of serotonin or serotonergic agonists. This mechanism suggests potential applications in treating disorders related to serotonin imbalance, such as anxiety and depression.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Proteus mirabilis10

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs), which are important targets in drug development for various diseases including cancer:

IsozymeIC50 (nM)
CA II5.2
CA VII2.3
CA IX1.5
CA XII0.62

These findings suggest that the compound could be effective against tumors expressing these isoforms, particularly CA IX and CA XII, which are known for their roles in tumorigenesis.

Case Studies and Research Findings

  • Antidepressant Potential : A study explored the effects of similar pyrazole derivatives on animal models for depression, finding that they significantly reduced depressive-like behaviors when administered at specific doses.
  • Cancer Research : Another research project focused on the compound's application in cancer therapy, demonstrating that it could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation.
  • Neuropharmacology : The compound was tested for neuroprotective effects in models of neurodegeneration, showing promise in reducing oxidative stress and inflammation.

Q & A

Q. What synthetic strategies are recommended for preparing 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Pyrazole Formation : Start with a 1,5-diarylpyrazole template, similar to methods described for structurally related compounds (e.g., condensation of substituted hydrazines with β-keto esters) .

Sulfonylation : Introduce the sulfonyl-piperazine moiety using sulfonyl chlorides under basic conditions (e.g., THF with Et₃N) to ensure regioselectivity .

Carboxamide Coupling : Use coupling agents like HBTU or BOP with 3-methoxyaniline in THF, followed by purification via silica gel chromatography .

Purification : Confirm purity using HPLC (>98%) and characterize intermediates via NMR and mass spectrometry .

Q. How can structural confirmation and purity of the compound be validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify substituent positions (e.g., piperazine sulfonyl integration at δ ~3.5 ppm, pyrazole methyl at δ ~3.8 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z ~530) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using gradient elution (e.g., C18 column, acetonitrile/water mobile phase) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (deviation <0.4%) .

Q. What computational tools can predict the compound’s reactivity or binding targets?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model sulfonamide group interactions and optimize transition states .
  • Molecular Docking : Software like AutoDock Vina can predict binding affinities to receptors (e.g., serotonin or dopamine receptors due to the piperazine motif) .
  • Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore plausible reaction mechanisms for synthesis optimization .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer:

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria in the sulfonyl-piperazine group) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., and report piperazine sulfonamide shifts at δ 3.2–3.7 ppm) .

Q. What strategies optimize yield in the sulfonylation step while minimizing side products?

Methodological Answer:

  • Solvent Selection : Use anhydrous THF or DMF to stabilize reactive intermediates and reduce hydrolysis .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to suppress sulfonic acid formation .
  • Stoichiometric Ratios : Employ a 1.2:1 molar ratio of sulfonyl chloride to pyrazole precursor to ensure complete reaction .
  • Workup Optimization : Quench excess reagents with ice-cold NaHCO₃ and extract with dichloromethane to isolate the product .

Q. How can in vitro/in vivo metabolic stability be assessed for this compound?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate competitive inhibition .
  • Metabolite Identification : Perform HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the 3-methoxyphenyl group) .
  • Pharmacokinetic Profiling : Administer intravenously/orally in rodent models and calculate AUC, t₁/₂, and bioavailability .

Q. What experimental designs address discrepancies in receptor binding assays (e.g., unexpected IC₅₀ values)?

Methodological Answer:

  • Orthogonal Assays : Validate results using radioligand binding (³H-labeled antagonists) and functional cAMP assays .
  • Allosteric Modulation Tests : Assess noncompetitive inhibition via Schild regression analysis .
  • Membrane Permeability : Use Caco-2 cell monolayers to rule out efflux transporter interference .
  • Positive/Negative Controls : Include reference compounds (e.g., clozapine for 5-HT₂A binding) to calibrate assay conditions .

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